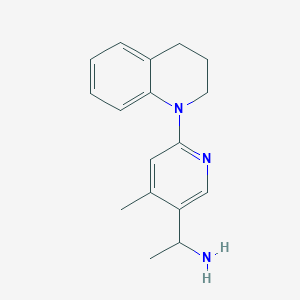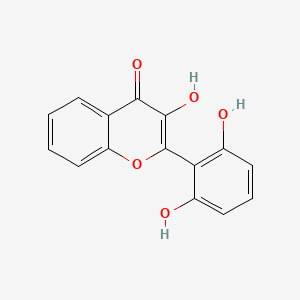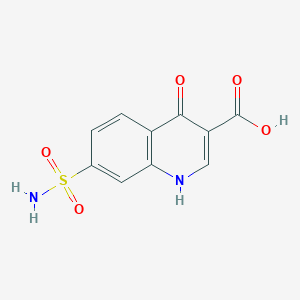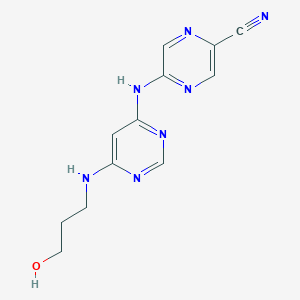
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H7BrFNO and a molecular weight of 268.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid.
Reduction: 5-Bromo-6-fluoro-8-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde largely depends on its application. In biological systems, quinoline derivatives are known to interact with DNA and enzymes, leading to various biological effects. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death . The specific molecular targets and pathways involved can vary based on the derivative and its modifications.
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H7BrFNO |
|---|---|
分子量 |
268.08 g/mol |
IUPAC名 |
5-bromo-6-fluoro-8-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c1-6-4-9(13)10(12)8-3-2-7(5-15)14-11(6)8/h2-5H,1H3 |
InChIキー |
OTSAWOLBFDVPHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)












